molecular formula C17H12Cl2N2O3 B2834185 [(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate CAS No. 320420-90-4

[(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate

Cat. No.: B2834185
CAS No.: 320420-90-4
M. Wt: 363.19
InChI Key: NZUDJYXIEXZSKT-SILNSSARSA-N
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Description

The compound [(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate (hereafter referred to by its IUPAC name) is a halogenated indole derivative featuring a 4-chlorobenzyl group at the N1 position and an acetoxyimino substituent at the C3 position. Its structure is characterized by a Z-configuration imine bond, critical for molecular rigidity and biological interactions .

Properties

IUPAC Name

[(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O3/c1-10(22)24-20-16-14-8-13(19)6-7-15(14)21(17(16)23)9-11-2-4-12(18)5-3-11/h2-8H,9H2,1H3/b20-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUDJYXIEXZSKT-SILNSSARSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ON=C1C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O/N=C\1/C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate typically involves the condensation reaction of phenylhydrazine and 1,4-cyclohexanedione monoethyleneacetal at ambient temperature, followed by heating at 190°C for 4.5 hours . This reaction yields the indole product, which can then be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents to remove oxygen or add hydrogen atoms.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate involves its interaction with specific molecular targets and pathways. The compound binds to receptors or enzymes, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Position on the Benzyl Group

A key structural analog is LDN-57444 ([(Z)-[5-chloro-1-[(2,5-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate), which replaces the 4-chlorophenyl group with a 2,5-dichlorophenyl moiety.

Table 1: Comparison of Phenylmethyl Substituents

Compound Substituent on Benzyl Group Molecular Formula Key Properties
Target Compound 4-Chlorophenyl C₁₇H₁₁Cl₂N₂O₃ Moderate lipophilicity
LDN-57444 2,5-Dichlorophenyl C₁₇H₁₀Cl₃N₂O₃ Higher proteasome inhibition

Impact of Halogenation

Halogenation patterns influence bioactivity. For example, 5-chloro-1-(4-chlorophenyl)-4-oxocinnoline-3-carboxylic acid (C₁₅H₈Cl₂N₂O₃) features a cinnoline core instead of an indole, with chlorine atoms enhancing stability and π-stacking interactions in enzyme binding .

Comparison Based on Ester Group Variations

Acetate vs. Chloroacetate Derivatives

A chloroacetate variant, [(3Z)-5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino 2-chloroacetate, replaces the acetate group with a 2-chloroacetyl moiety.

Table 2: Ester Group Modifications

Compound Ester Group Molecular Formula Reactivity Profile
Target Compound Acetate C₁₇H₁₁Cl₂N₂O₃ Moderate electrophilicity
2-Chloroacetate Analog 2-Chloroacetyl C₁₇H₁₀Cl₃N₂O₃ High electrophilicity

Thiazolidinone Hybrids

The compound 5-[(Z)-5-chloro-2-oxoindolin-3-ylidene]-3-{(E)-[(4-hydroxyphenyl)imino]methyl}-2-thioxothiazolidin-4-one incorporates a thiazolidinone ring instead of an acetate group. This modification introduces hydrogen-bonding capacity via the thioxo and hydroxyl groups, improving solubility and interaction with polar binding sites .

Heterocyclic Core Modifications

Benzimidazolone Derivatives

4-(5-chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide replaces the indole core with a benzimidazolone system. The piperidine-carboxamide side chain enhances selectivity for enzymes like 8-oxoguanine DNA glycosylase, demonstrating the role of core flexibility in target specificity .

Oxadiazole Derivatives

Compounds such as 2-alkylthio-5-(4-aminophenyl)-1,3,4-oxadiazoles feature an oxadiazole core, which confers metabolic stability and resistance to hydrolysis compared to indole-based analogs .

Biological Activity

[(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate, a synthetic compound belonging to the indole derivative family, has garnered attention due to its diverse biological activities. This article explores its biological activity, synthesis, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C17H12Cl2N2O3C_{17}H_{12}Cl_2N_2O_3. The compound features a unique combination of functional groups that contribute to its biological activity.

Structure and Characteristics

PropertyDescription
IUPAC NameThis compound
Molecular Weight351.19 g/mol
SolubilitySoluble in organic solvents

Synthesis

The synthesis of this compound typically involves a condensation reaction of phenylhydrazine and 1,4-cyclohexanedione monoethyleneacetal, followed by heating under controlled conditions.

Anticancer Potential

Research indicates that indole derivatives exhibit significant anticancer properties. This compound has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including breast and lung cancer cells.

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication mechanisms, making it a candidate for further development as an antiviral agent.

Anti-inflammatory Effects

Studies have reported that this compound exhibits anti-inflammatory effects by modulating inflammatory pathways. This activity could be beneficial in treating conditions like arthritis and other inflammatory diseases.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound against MCF7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent anticancer activity.

Case Study 2: Antiviral Properties

Research conducted by Pharmaceutical Research highlighted the compound's potential as an antiviral agent against influenza viruses. The compound demonstrated a dose-dependent inhibition of viral replication in vitro, suggesting mechanisms involving interference with viral entry or replication.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
Indole-3-acetic acidPlant hormone; growth regulatorSimilar indole structure
Indole derivatives (general)Antiviral, anticancerDiverse biological activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing [(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate, and what reaction conditions are critical for optimizing yield?

  • Methodology : The compound can be synthesized via condensation reactions involving chloroacetic acid, sodium acetate, and appropriate oxo-compounds under reflux in acetic acid/DMF mixtures. Key steps include controlling stoichiometry (e.g., 1:1 molar ratio of thiosemicarbazide to chloroacetic acid) and maintaining reflux conditions (2–5 hours) to ensure cyclization and purity . Post-synthesis, recrystallization from DMF-acetic acid or ethanol mixtures is critical for isolating high-purity crystals .
  • Critical Conditions : pH control (using sodium acetate as a buffer), temperature (reflux at ~110°C), and solvent polarity (acetic acid/DMF) are essential to avoid side reactions like premature hydrolysis .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., 400 MHz in CDCl₃) confirm the Z-configuration of the imine bond and substituent positions, with characteristic shifts for the indole and acetate moieties .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak ([M+H]⁺) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=N stretch) confirm functional groups .
  • HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) ensures purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data when testing this compound across different experimental models?

  • Methodology :

  • Dose-Response Analysis : Use a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects, particularly for proteasome inhibition (as seen in retinal degeneration models) .
  • Model-Specific Controls : Account for interspecies variability (e.g., rat vs. human cell lines) by including species-specific positive controls (e.g., bortezomib for proteasome inhibition) .
  • Metabolite Profiling : LC-MS/MS can identify active metabolites that may contribute to divergent results in vitro vs. in vivo .

Q. What crystallographic strategies and software tools are recommended for determining the 3D structure of this compound?

  • Methodology :

  • Single-Crystal X-Ray Diffraction : Grow crystals via vapor diffusion (e.g., DMF/ether). Use SHELX-TL for structure solution and refinement, leveraging its robustness for small molecules with anisotropic displacement parameters .
  • Validation : Cross-check with WinGX for geometric analysis (bond lengths, angles) and ORTEP for visualizing thermal ellipsoids .
  • Challenges : The compound’s Z-configuration and chloro substituents may cause weak diffraction; high-intensity synchrotron radiation is recommended .

Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics and toxicity?

  • Experimental Design :

  • Dosing : For intravitreal injection (as in retinal studies), use nanomolar concentrations (e.g., 10–50 nM in D-PBS) to avoid off-target effects .
  • Toxicity Screening : Perform hepatic enzyme assays (ALT/AST) and renal function tests (creatinine clearance) in rodent models after chronic exposure .
  • Tissue Distribution : Radiolabel the compound (e.g., ¹⁴C) and quantify accumulation in target tissues (e.g., retina, liver) via scintillation counting .

Methodological Considerations for Data Reproducibility

  • Synthesis Reproducibility : Document solvent purity (e.g., anhydrous acetic acid) and inert atmosphere use (N₂/Ar) to prevent oxidation .
  • Analytical Consistency : Calibrate instruments with certified standards (e.g., USP-grade references) and validate NMR/MS data against published spectra .
  • Biological Assays : Use cell lines with consistent passage numbers and validate proteasome activity assays (e.g., fluorogenic substrates like Suc-LLVY-AMC) .

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